molecular formula C23H20N2O5S B2727145 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 313403-79-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2727145
CAS No.: 313403-79-1
M. Wt: 436.48
InChI Key: SRSKJXGPYLOXOB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The resulting benzothiazole intermediate is then coupled with 4-hydroxybenzaldehyde to form the desired benzothiazole derivative . The final step involves the amidation reaction with 3,4,5-trimethoxybenzoic acid using coupling reagents such as EDCI and HOBt in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time . Additionally, the use of automated flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its trimethoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-18-10-13(11-19(29-2)21(18)30-3)22(27)24-14-8-9-17(26)15(12-14)23-25-16-6-4-5-7-20(16)31-23/h4-12,26H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKJXGPYLOXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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